molecular formula C14H17N3O4S2 B13445484 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide

5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide

Cat. No.: B13445484
M. Wt: 355.4 g/mol
InChI Key: ADDXBABSRQYEJA-UHFFFAOYSA-N
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Description

5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide is a complex organic compound with the molecular formula C14H17N3O4S2. This compound is known for its unique chemical structure, which includes two amino groups and two sulfonamide groups attached to a benzene ring. It is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-nitrotoluene, followed by reduction to obtain 5-amino-2-methylbenzenesulfonamide. This intermediate is then reacted with 5-amino-2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, primary amines, and various substituted benzene derivatives .

Scientific Research Applications

5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-methylbenzenesulfonamide
  • N-(5-amino-2-methylphenyl)-4-methylbenzenesulfonamide
  • 5-amino-2-(4-aminophenyl)sulfonyl-4-methylbenzenesulfonamide

Uniqueness

What sets 5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide apart from similar compounds is its dual amino and sulfonamide groups, which provide unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific enzyme inhibition or molecular interactions .

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

5-amino-N-(5-amino-2-methylphenyl)sulfonyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H17N3O4S2/c1-9-3-5-11(15)7-13(9)22(18,19)17-23(20,21)14-8-12(16)6-4-10(14)2/h3-8,17H,15-16H2,1-2H3

InChI Key

ADDXBABSRQYEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NS(=O)(=O)C2=C(C=CC(=C2)N)C

Origin of Product

United States

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